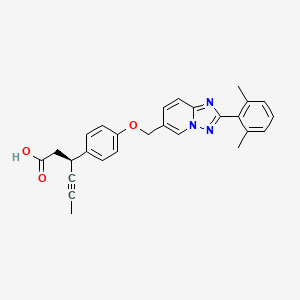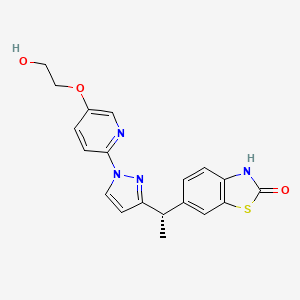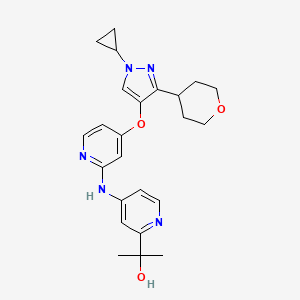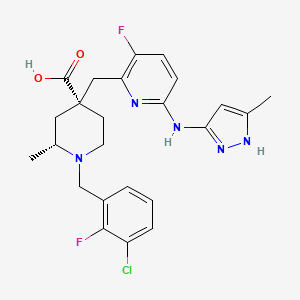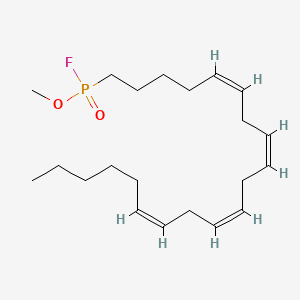
MAFP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
花生四烯酸甲酯氟磷酸酯是一种合成的化合物,以其对多种酶的强效抑制作用而闻名。它是一种不可逆的活性位点定向酶抑制剂,靶向几乎所有的丝氨酸水解酶和丝氨酸蛋白酶。 该化合物在抑制磷脂酶A2和脂肪酸酰胺水解酶方面特别有效,在低纳摩尔范围内显示出抑制浓度 (IC50) 值 .
作用机制
花生四烯酸甲酯氟磷酸酯通过不可逆地与靶酶的活性位点结合来发挥作用。这种结合抑制磷脂酶A2和脂肪酸酰胺水解酶的酶活性,从而阻止磷脂和脂肪酸酰胺的水解。 该化合物的分子靶标包括丝氨酸水解酶和丝氨酸蛋白酶,它干扰了涉及这些酶的信号通路 .
类似化合物:
二异丙基氟磷酸酯: 另一种具有类似抑制作用的不可逆酶抑制剂。
异丙基十二烷基氟磷酸酯: 一种相关的抑制剂,对脂肪酸酰胺水解酶和单酰基甘油脂肪酶具有选择性.
独特性: 花生四烯酸甲酯氟磷酸酯以其对磷脂酶A2和脂肪酸酰胺水解酶的高效力和选择性而独树一帜。 它能够在低纳摩尔浓度下不可逆地抑制这些酶,使其有别于其他类似化合物 .
生化分析
Biochemical Properties
Methoxy arachidonyl fluorophosphonate interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
Methoxy arachidonyl fluorophosphonate has significant effects on various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Methoxy arachidonyl fluorophosphonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent biochemical tool .
Metabolic Pathways
Methoxy arachidonyl fluorophosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 花生四烯酸甲酯氟磷酸酯是通过一系列化学反应合成的,这些反应涉及花生四烯酸与氟磷酸甲酯的酯化反应。 该反应通常需要催化剂,并在受控温度和压力条件下进行,以确保高产率和纯度 .
工业生产方法: 在工业环境中,花生四烯酸甲酯氟磷酸酯的生产涉及大规模酯化过程。该反应在配备温度和压力控制系统的专用反应器中进行。 然后通过蒸馏和结晶技术对产品进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型: 花生四烯酸甲酯氟磷酸酯经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 它可以在特定条件下被还原以产生还原形式。
常见试剂和条件:
氧化: 使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 使用还原剂,例如氢化铝锂或硼氢化钠。
取代: 取代反应通常涉及亲核试剂,如胺或硫醇.
形成的主要产物: 从这些反应中形成的主要产物包括花生四烯酸甲酯氟磷酸酯的各种氧化、还原和取代衍生物 .
科学研究应用
花生四烯酸甲酯氟磷酸酯在科学研究中具有广泛的应用:
化学: 它被用作研究酶抑制和反应机理的工具。
生物学: 该化合物用于研究磷脂酶A2和脂肪酸酰胺水解酶在生物系统中的作用。
医学: 它用于开发针对酶相关疾病的治疗剂。
相似化合物的比较
Diisopropyl fluorophosphate: Another irreversible enzyme inhibitor with similar inhibitory effects.
Isopropyl dodecylfluorophosphonate: A related inhibitor with selectivity for fatty acid amide hydrolase and monoacylglycerol lipase.
Uniqueness: Methyl arachidonyl fluorophosphonate is unique due to its high potency and selectivity for phospholipase A2 and fatty acid amide hydrolase. Its ability to irreversibly inhibit these enzymes at low-nanomolar concentrations sets it apart from other similar compounds .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-ZKWNWVNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?
A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, this compound can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.
Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?
A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using this compound to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of this compound, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
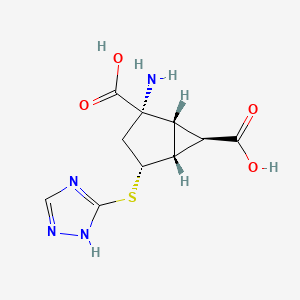
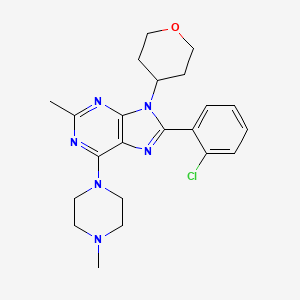
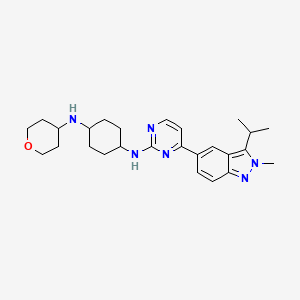
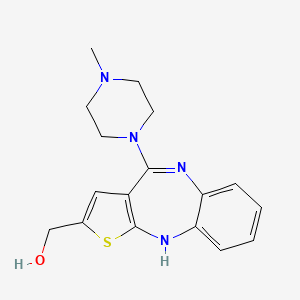

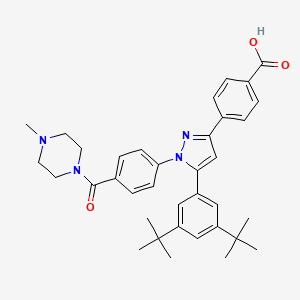
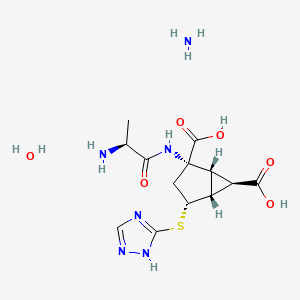
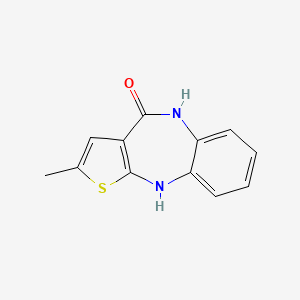

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
